REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[N+:7]([CH:9](S(C1C=CC(C)=CC=1)(=O)=O)[CH3:10])#[C-:8].[H-].[Na+].[Cl-].[Na+]>C(OCC)C.CS(C)=O>[CH3:10][C:9]1[NH:7][CH:8]=[C:2]([C:1]([O:5][CH3:6])=[O:4])[CH:3]=1 |f:2.3,4.5|
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Name
|
|
Quantity
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0.523 mL
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Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
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Name
|
|
Quantity
|
1.215 g
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])C(C)S(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
0.372 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
8.5 mL
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Type
|
solvent
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Smiles
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CS(=O)C
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting suspension was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
separated
|
Type
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EXTRACTION
|
Details
|
the aqueous extracted with Et2O (4×50 mL)
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Type
|
WASH
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Details
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the organic layers were combined washed with water (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
to afford beige solid
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica chromatography, elution gradient 0 to 40% ethyl acetate in isohexane
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Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=CN1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.527 g | |
YIELD: PERCENTYIELD | 65.2% | |
YIELD: CALCULATEDPERCENTYIELD | 65.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |